molecular formula C5H7ClZn B14410922 Zinc, chloro-1-pentynyl- CAS No. 86650-50-2

Zinc, chloro-1-pentynyl-

Cat. No.: B14410922
CAS No.: 86650-50-2
M. Wt: 167.9 g/mol
InChI Key: OXSATWOLZKYFHN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Zinc, chloro-1-pentynyl-" is an organozinc compound hypothesized to contain a pentynyl group (C≡C-CH2-CH2-CH2-) bonded to a zinc atom with a chloro substituent. Such organozinc reagents are typically utilized in synthetic chemistry for cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds .

Properties

CAS No.

86650-50-2

Molecular Formula

C5H7ClZn

Molecular Weight

167.9 g/mol

IUPAC Name

chlorozinc(1+);pent-1-yne

InChI

InChI=1S/C5H7.ClH.Zn/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OXSATWOLZKYFHN-UHFFFAOYSA-M

Canonical SMILES

CCCC#[C-].Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, chloro-1-pentynyl- typically involves the reaction of 1-chloro-1-pentyne with a zinc reagent. One common method is the reaction of 1-chloro-1-pentyne with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of Zinc, chloro-1-pentynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro-1-pentynyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium alkoxide (NaOR) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted pentynyl derivatives.

Scientific Research Applications

Zinc, chloro-1-pentynyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Zinc, chloro-1-pentynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the chloro-1-pentynyl group, allowing it to participate in diverse chemical transformations.

Comparison with Similar Compounds

Structural Similarity Analysis

Computational methods for compound comparison rely on structural fingerprints (e.g., MACCS, ECFP4) and algorithms like LINGO to quantify similarity. For example:

  • Tanimoto Coefficient (Tc) Values : A study combining MACCS and ECFP4 fingerprints analyzed ~55 million Tc values across 102 activity classes, revealing that ZINC compounds exhibit a "chemical similarity distribution" useful for benchmarking .
  • LINGO-Based Strategies : Multi-GPU load-balancing approaches accelerate comparisons between "Zinc, chloro-1-pentynyl-" analogs and databases like ZINC, enabling rapid identification of structurally similar compounds (e.g., zinc acetylides or chloroalkynyl-zinc derivatives) .

Table 1: Hypothetical Structural Similarity Metrics

Compound MACCS Tc ECFP4 Tc Database Match
Zinc, chloro-1-pentynyl- 0.85 0.78 ZINC
Zinc acetylide 0.72 0.65 PubChem
Chlorozinc hexynyl complex 0.68 0.70 GDB-13

Note: Tc values are illustrative, based on methods in and .

Environmental and Regulatory Considerations

Zinc compounds are regulated under the Toxics Release Inventory (TRI).

  • EPA Data Revisions : A 1999 EPA error revised off-site disposal amounts for zinc compounds from 17.1 million pounds to zero for a Pennsylvania facility, highlighting the importance of accurate environmental reporting .
  • Detection Parameters : Zinc is included in EPA Target Analyte Lists for metals, with lab analyses prioritizing parameters detected above reporting limits (e.g., chlorides, sulfides) .

Table 2: TRI Data for Zinc Compounds (Hypothetical)

Facility Reported Zinc (lbs) Revised Zinc (lbs) Notes
US Army Letterkenny Depot (1999) 17,147,839 0 Data entry error
Generic Pharma Plant 5,200 5,200 Stable reporting

Notes and Limitations

  • The evidence provided lacks direct data on "Zinc, chloro-1-pentynyl-". Comparisons herein are extrapolated from general methodologies and zinc compound regulations.
  • Structural similarity analyses depend on database integrity; discrepancies (e.g., EPA reporting errors) may affect environmental risk assessments .
  • Future studies should prioritize experimental validation of this compound’s properties using the cited computational frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.